molecular formula C12H10ClNO3S B14533933 Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 62381-74-2

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide

Cat. No.: B14533933
CAS No.: 62381-74-2
M. Wt: 283.73 g/mol
InChI Key: IGBSOYFNMGVYGL-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the formula C5H5N The compound is characterized by the presence of a 4-chlorophenyl group and a sulfonyl group attached to the pyridine ring, with an additional oxygen atom forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide can be achieved through several methods. One common approach involves the reaction of pyridine N-oxides with appropriate reagents to introduce the 4-chlorophenyl and sulfonyl groups. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the N-oxide group makes it susceptible to nucleophilic attack, leading to the formation of pyridinium salts. Additionally, the compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonyl group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include peracids for oxidation, Grignard reagents for nucleophilic addition, and acetic anhydride for acetylation. Reaction conditions such as temperature, solvent choice, and catalyst presence play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield pyridine N-oxides, while nucleophilic substitution can lead to the formation of various substituted pyridines.

Scientific Research Applications

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications across different fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and catalysis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The presence of the N-oxide group allows it to participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the sulfonyl group can enhance the compound’s binding to proteins and other biomolecules, modulating their activity.

Comparison with Similar Compounds

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-, 1-oxide can be compared with other similar compounds, such as:

    Pyridine N-oxides: These compounds share the N-oxide functional group but differ in the substituents attached to the pyridine ring. The presence of the 4-chlorophenyl and sulfonyl groups in the compound of interest makes it unique in terms of reactivity and applications.

    Chloropyridines: These compounds contain a chlorine atom attached to the pyridine ring. While they share some reactivity with this compound, the additional functional groups in the latter compound provide distinct chemical properties.

    Sulfonyl-substituted pyridines: These compounds have a sulfonyl group attached to the pyridine ring

Properties

CAS No.

62381-74-2

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10ClNO3S/c13-11-6-4-10(5-7-11)9-18(16,17)12-3-1-2-8-14(12)15/h1-8H,9H2

InChI Key

IGBSOYFNMGVYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

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